[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride [(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240567-91-2
VCID: VC11693425
InChI: InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H
SMILES: CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Molecular Formula: C19H22ClN
Molecular Weight: 299.8 g/mol

[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride

CAS No.: 1240567-91-2

Cat. No.: VC11693425

Molecular Formula: C19H22ClN

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride - 1240567-91-2

Specification

CAS No. 1240567-91-2
Molecular Formula C19H22ClN
Molecular Weight 299.8 g/mol
IUPAC Name N-(anthracen-9-ylmethyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H
Standard InChI Key PTQSMJLTQRGTCY-UHFFFAOYSA-N
SMILES CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Canonical SMILES CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an anthracene core substituted at the 9-position with a methyl group linked to a butan-2-ylamine moiety, which is protonated as a hydrochloride salt (Fig. 1). The anthracene system provides a rigid, conjugated π-electron framework, while the branched amine side chain introduces steric and electronic complexity. Key identifiers include:

PropertyValue
IUPAC NameN-(anthracen-9-ylmethyl)butan-2-amine hydrochloride
Molecular FormulaC₁₉H₂₂ClN
Molecular Weight299.8 g/mol
CAS Registry Number1240567-91-2
Standard InChIInChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H
Standard InChIKeyPTQSMJLT

The hydrochloride salt enhances aqueous solubility, a critical factor for biological and materials science applications.

Comparative Analysis with Related Anthracene Derivatives

Anthracene derivatives vary widely in substitution patterns, influencing their physicochemical and functional properties. For example:

  • 9-Aminoanthracene (CAS 779-03-3): Lacks the branched amine side chain, exhibiting reduced steric hindrance but lower solubility in polar solvents .

  • (S)-1-(Anthracen-9-yl)ethanamine hydrochloride (CAS 2829279-72-1): Features a chiral center on the ethylamine group, enabling enantioselective interactions in catalytic systems .

The butan-2-ylamine group in (Anthracen-9-yl)methylamine hydrochloride introduces a stereoelectronic profile distinct from linear or aromatic amine analogs, potentially modulating its electronic transitions and intermolecular interactions .

Synthesis and Functionalization Strategies

Functionalization Opportunities

The compound’s amine group serves as a handle for further modifications:

  • Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities, altering solubility and electronic properties.

  • Quaternary Ammonium Formation: Alkylation produces cationic surfactants with applications in phase-transfer catalysis .

  • Coordination Chemistry: The amine can act as a ligand for metal ions, potentially enabling luminescent complexes for optoelectronic devices.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in water (≈15–20 mg/mL at 25°C) and polar organic solvents (e.g., methanol, DMSO). The anthracene core confers stability under ambient conditions but may undergo photodegradation under UV light, as observed in related anthracene derivatives .

Spectroscopic Characteristics

  • UV-Vis Spectroscopy: Absorption maxima in the 250–400 nm range, typical for anthracene systems, with potential bathochromic shifts due to amine conjugation .

  • Fluorescence: Expected emission in the blue-green region (λem ≈ 450–500 nm), though quenching by the amine group may reduce quantum yield compared to unsubstituted anthracenes.

Applications in Research and Technology

Organic Electronics

The planar anthracene moiety facilitates π-π stacking in thin-film semiconductors. Blending this compound with electron-deficient polymers could yield n-type organic field-effect transistors (OFETs) with tunable charge carrier mobility.

Biological Studies

Preliminary studies on analogous anthracene-amines suggest potential DNA intercalation and phototoxic effects . For example, UV irradiation of 1-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride in the presence of KCl generates reactive oxygen species (ROS), causing DNA strand breaks . Similar mechanisms could apply to (Anthracen-9-yl)methylamine hydrochloride, warranting further investigation into its photobiological activity.

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